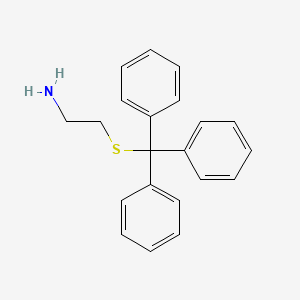

2-(Tritylthio)ethanamine

Description

The exact mass of the compound 2-(Tritylthio)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Tritylthio)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tritylthio)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tritylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOWICPSVWHCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911219 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-85-8 | |

| Record name | 1095-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(Tritylthio)ethanamine chemical properties and structure

An In-depth Technical Guide to 2-(Tritylthio)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Tritylthio)ethanamine, a pivotal molecule in organic synthesis and drug development. From its fundamental chemical properties and structure to its synthesis, handling, and advanced applications, this document serves as a critical resource for researchers and scientists. We will explore the strategic importance of the trityl protecting group, detailing validated protocols for its application and selective removal. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for its effective use in complex synthetic architectures, peptide synthesis, and bioconjugation.

Core Chemical Identity and Structure

2-(Tritylthio)ethanamine, also known as S-Tritylcysteamine, is an organic compound featuring a cysteamine backbone where the thiol group is protected by a bulky trityl (triphenylmethyl) group.[1][2] This structure provides a unique combination of a reactive primary amine and a sterically hindered, stable thioether.[1] The trityl group's presence is central to the molecule's utility, allowing the thiol to be masked while other parts of the molecule undergo chemical transformations.[1][2]

The structure consists of a triphenylmethyl group bonded to the sulfur atom of a cysteamine molecule. This arrangement is key to its function as a protecting group in organic synthesis.[1]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Tritylthio)ethanamine from Cysteamine

Executive Summary

2-(Tritylthio)ethanamine is a pivotal bifunctional molecule extensively used in medicinal chemistry, peptide synthesis, and bioconjugation. Its value lies in the orthogonal reactivity of its primary amine and a thiol group protected by the bulky trityl moiety. This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(Tritylthio)ethanamine from cysteamine hydrochloride and trityl chloride. We will delve into the reaction mechanism, offer a detailed step-by-step protocol, and discuss critical aspects of purification, characterization, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthesis for this essential chemical building block.

Introduction: The Strategic Importance of 2-(Tritylthio)ethanamine

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. 2-(Tritylthio)ethanamine exemplifies this principle, offering a masked thiol functionality that is stable to a wide range of reaction conditions, while presenting a free primary amine for further elaboration.

The core utility of this compound is derived from the S-trityl group:

-

Thiol Protection: The thiol group (-SH) is highly nucleophilic and prone to oxidation, primarily forming disulfide bridges. The sterically demanding trityl (triphenylmethyl) group effectively prevents these undesired side reactions, ensuring the thiol remains inert until its specific reactivity is required.[1]

-

Orthogonal Reactivity: With the thiol masked, the primary amine group is free to participate in standard transformations such as amide coupling, reductive amination, or alkylation. This allows for the sequential construction of complex molecules.[2]

-

Controlled Deprotection: A key advantage of the trityl group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which regenerates the free thiol.[1][2] This deprotection is typically clean and high-yielding, occurring via the formation of a resonance-stabilized trityl cation.[2]

These features make 2-(Tritylthio)ethanamine an indispensable precursor in advanced applications, including the synthesis of inhibitors for proteins like the human kinesin spindle protein (KSP) in anticancer research[3] and as a linker component in the development of antibody-drug conjugates (ADCs).

Reaction Mechanism: The S-Tritylation of Cysteamine

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of cysteamine acts as the nucleophile, attacking the electrophilic carbon of trityl chloride and displacing the chloride ion.

The mechanism unfolds in two key steps:

-

In Situ Thiolate Formation: Cysteamine is typically supplied as a more stable hydrochloride salt. The thiol group is a moderate nucleophile, but its conjugate base, the thiolate anion (-S⁻), is significantly more potent. A non-nucleophilic organic base, such as triethylamine (TEA), is added to serve two purposes: it neutralizes the hydrochloride salt and deprotonates the thiol, generating the reactive thiolate species in the reaction mixture.

-

Nucleophilic Attack and Displacement: The generated thiolate anion attacks the central carbon of the trityl chloride. The three phenyl rings of the trityl group withdraw electron density, making this carbon sufficiently electrophilic. This attack proceeds, displacing the chloride leaving group and forming the stable thioether bond.

The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the ionic intermediates without interfering with the nucleophile.[2]

Caption: Mechanism of S-tritylation of cysteamine via an SN2 pathway.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of 2-(Tritylthio)ethanamine.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |

| Cysteamine hydrochloride | C₂H₈ClNS | 113.61 | 5.00 g | 44.0 | 1.0 |

| Trityl chloride | C₁₉H₁₅Cl | 278.78 | 12.28 g | 44.0 | 1.0 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.7 mL | 90.8 | 2.06 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ~500 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |

| Brine (sat. NaCl) | NaCl(aq) | - | ~100 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add cysteamine hydrochloride (5.00 g, 44.0 mmol) and N,N-Dimethylformamide (100 mL). Stir at room temperature until all solids have dissolved.

-

Basification: Carefully add triethylamine (12.7 mL, 90.8 mmol) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride will form. Stir for 10 minutes.

-

Addition of Trityl Chloride: Add trityl chloride (12.28 g, 44.0 mmol) to the slurry in portions over 5 minutes. The reaction is mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile phase: 30% Ethyl Acetate in Hexanes; Visualization: UV light and potassium permanganate stain]. The starting cysteamine is not UV active, but the trityl-containing product is.

-

Aqueous Work-up: Pour the reaction mixture into a 1 L separatory funnel containing deionized water (250 mL). Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x 150 mL). The product is organic-soluble.

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. A white to pale yellow solid will be obtained.

-

Purification: The crude solid can be purified by recrystallization from hot ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a fine white powder.

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the S-Trityl Protecting Group: Mechanism, Strategy, and Application

January 2026

Abstract

The triphenylmethyl (trityl, Trt) group is a cornerstone of modern chemical synthesis, serving as a robust and versatile protecting group for thiols (S-Trityl).[1] Its efficacy is rooted in a unique combination of steric bulk and finely tunable acid lability, providing a level of control that is indispensable in the multistep synthesis of complex molecules like peptides, glycopeptides, and other thiol-containing natural products.[2][3] This guide provides an in-depth exploration of the S-trityl group's core mechanistic principles, from its introduction via an SN1 pathway to its cleavage under various conditions. We will dissect the causality behind experimental choices, present field-proven protocols, and offer strategic insights for its application, particularly within the context of solid-phase peptide synthesis (SPPS).

Core Principles: The Chemistry of the Trityl Group

The utility of the trityl group stems from its distinct structural and electronic characteristics. Comprising three phenyl rings attached to a central carbon, it is exceptionally bulky, a feature that dictates its reactivity and selectivity.[4][5]

Mechanism of S-Tritylation: An SN1 Pathway

The protection of a thiol with a trityl group is not a direct SN2 displacement, a pathway that is sterically impossible at a quaternary carbon.[2] Instead, the reaction proceeds via a classic SN1-type mechanism. The process is typically initiated using trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which serves to neutralize the HCl byproduct.[2] The key to the reaction is the dissociation of TrCl to form the highly stable trityl carbocation. This cation's stability is the result of extensive resonance delocalization of the positive charge across the three phenyl rings. The nucleophilic thiol then attacks this electrophilic carbocation to form the stable thioether linkage.[6] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive trityl-pyridinium intermediate.[2]

Caption: S-Tritylation via an SN1 mechanism.

Steric Influence and Regioselectivity

The immense steric bulk of the trityl group is a powerful tool for achieving regioselectivity.[4] In molecules with multiple nucleophiles, the trityl group will preferentially react with the least sterically hindered site. This is most famously exploited in carbohydrate chemistry to selectively protect primary alcohols over secondary ones.[7] A similar principle applies to thiols, allowing for selective protection of a primary thiol in the presence of more hindered secondary or tertiary thiols, although this scenario is less common.

Modulating Lability: The Role of Substituted Trityl Groups

A key advantage of the trityl group is that its lability can be precisely controlled by adding substituents to the phenyl rings.[6] Electron-donating groups, such as methoxy (-OCH₃), further stabilize the trityl carbocation intermediate through the mesomeric effect.[2] This enhanced stability of the leaving group makes the protecting group more labile and easier to cleave under acidic conditions.[2][8] This principle allows for the creation of an entire family of trityl groups with a spectrum of acid sensitivities, enabling complex orthogonal protection schemes.

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids[8] |

| 4-Methoxytrityl | MMT | ~10-70 | 1-3% TFA in DCM[8][9] |

| 4,4'-Dimethoxytrityl | DMT | ~100-1000 | 3% Dichloroacetic Acid (DCA) in DCM[8] |

| Table 1: Relative acid lability of common trityl derivatives. The increased rate of cleavage correlates with the enhanced stability of the carbocation formed upon deprotection. |

The Mechanism of S-Trityl Deprotection

The strategic value of the S-trityl group lies in its facile removal under specific and often mild conditions, ensuring the integrity of the target molecule.

Acid-Catalyzed Cleavage: The Primary Pathway

The most common method for S-trityl deprotection is acidolysis.[1] The mechanism is essentially the reverse of the protection step. The reaction is initiated by a strong acid, typically Trifluoroacetic Acid (TFA), which facilitates the cleavage of the carbon-sulfur bond, regenerating the free thiol and the stable trityl carbocation.[10][11]

A critical component of this process is the use of scavengers . The liberated trityl cation is a potent electrophile that can re-attach to the desired thiol or react with other nucleophilic residues in the molecule (e.g., tryptophan).[12] To prevent these side reactions, scavengers are added to the cleavage cocktail to irreversibly trap the cation.[11] Hindered silanes like triisopropylsilane (TIS) or triethylsilane (TES) are excellent scavengers; they reduce the trityl cation to triphenylmethane in an irreversible hydride transfer reaction, driving the equilibrium towards the deprotected state.[11][12]

Caption: Acid-catalyzed deprotection with cation scavenging.

Alternative Deprotection Strategies

While acidolysis is dominant, other methods offer unique advantages, particularly for forming disulfide bonds directly.

-

Oxidative Cleavage: Reagents like iodine (I₂) can remove the S-trityl group with simultaneous oxidation to form a disulfide bond (R-S-S-R).[10][13] This is a highly valuable technique in peptide synthesis for creating cyclic peptides or introducing specific disulfide bridges.[14]

-

Heavy Metal-Assisted Cleavage: Mercury(II) or silver(I) salts can also effect deprotection.[13][15] These soft metals have a high affinity for the soft sulfur atom, coordinating to it and weakening the C-S bond, which facilitates cleavage.[15][16] Due to the toxicity of heavy metals, these methods are now used less frequently but can offer selectivity in complex systems.[15][17]

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The S-trityl group is a workhorse in modern Fmoc-based SPPS for the protection of the cysteine side chain.[10][18] Its utility is grounded in the principle of orthogonality : the ability to remove one protecting group under conditions that leave others intact.[19]

-

Fmoc/tBu Orthogonality: In Fmoc SPPS, the N-terminal Fmoc group is removed at each cycle using a mild base (e.g., piperidine).[20] The S-trityl group is completely stable to these basic conditions.[1] It remains on the cysteine side chain throughout the peptide assembly.

-

Final Cleavage: During the final step, the peptide is cleaved from the resin using a strong acid cocktail, typically containing 95% TFA.[12] This same cocktail simultaneously removes the S-trityl group and other acid-labile side-chain protecting groups (like t-butyl, Boc), yielding the final, deprotected peptide.[10]

Caption: Workflow of S-Trityl group in Fmoc-SPPS.

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: S-Tritylation of Fmoc-Cys-OH

This protocol describes the protection of the cysteine thiol group.

-

Dissolution: Dissolve Fmoc-Cys-OH (1 equivalent) in anhydrous DMF.

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base deprotonates the thiol, forming the more nucleophilic thiolate.

-

Tritylation: Add trityl chloride (1.1 equivalents) portion-wise over 15 minutes. The slight excess of TrCl ensures complete conversion.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Fmoc-Cys(Trt)-OH.

Protocol 2: Acid-Catalyzed Deprotection of an S-Trityl Protected Peptide

This protocol is for the final cleavage and deprotection step in Fmoc-SPPS.

-

Preparation: Place the peptide-resin in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard formulation is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% ethanedithiol (EDT).[10] Alternatively, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS is highly effective.[12] The scavengers (phenol, thioanisole, EDT, TIS) are crucial for protecting sensitive residues and trapping the trityl cation.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.

-

Isolation: Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation, wash with cold ether several times to remove scavengers and residual acid, and then dry under vacuum.

Protocol 3: Oxidative Deprotection and Cyclization with Iodine

This protocol is for forming a disulfide bond directly from an S-trityl protected precursor.[10]

-

Dissolution: Dissolve the S-trityl protected peptide in a suitable solvent such as Dichloromethane (DCM) or a mixture of DCM/Methanol.

-

Iodine Addition: Add a 0.1 M solution of iodine (I₂) in the same solvent (typically 2-5 equivalents per thiol group) dropwise until a persistent yellow-brown color remains.

-

Reaction: Stir the mixture at room temperature for 5-30 minutes. Monitor the reaction for the disappearance of the starting material and formation of the cyclized product by LC-MS.

-

Quenching: Quench the excess iodine by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

-

Purification: Remove the organic solvent under reduced pressure and purify the resulting peptide by reverse-phase HPLC.

References

- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.

-

Amino Acid Sidechain Deprotection - Aapptec Peptides. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. [Link]

-

Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. [Link]

- Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC - NIH. [Link]

-

A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]

-

Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation | Organic Letters - ACS Publications. [Link]

-

Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]

-

Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers - ResearchGate. [Link]

-

Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PubMed Central. [Link]

-

Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid - ResearchGate. [Link]

-

Application of the Trityl Group in Peptide Chemistry. [Link]

-

In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols | Langmuir - ACS Publications. [Link]

-

Steric effects - Wikipedia. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Influence of the steric bulk of a trityl group in the formation of molecular metallosilicates - ResearchGate. [Link]

-

A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H. [Link]

-

Protecting group - Wikipedia. [Link]

-

“Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett - Digital CSIC. [Link]

- 1.2 Deprotection: The Concept of Orthogonal Sets.

-

Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring - NIH. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - NIH. [Link]

-

A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups - ResearchGate. [Link]

-

Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis - PubMed. [Link]

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]

-

I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way? | ResearchGate. [Link]

-

Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. [Link]

-

Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. [Link]

-

Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications - ACS Publications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Protecting group - Wikipedia [en.wikipedia.org]

2-(Tritylthio)ethanamine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(Tritylthio)ethanamine

Authored by a Senior Application Scientist

Foreword

2-(Tritylthio)ethanamine is a pivotal yet often underestimated molecule in the landscape of modern drug development and chemical synthesis. Its unique architecture, featuring a bulky trityl protecting group attached to a flexible ethanamine linker via a sulfur atom, bestows upon it a specific set of chemical properties that are critical for its function. This compound serves as a cornerstone in various applications, most notably as a versatile linker in the synthesis of radiopharmaceuticals and as a crucial building block in solid-phase peptide synthesis. The trityl group offers a sterically hindered protective shield for the thiol, which can be selectively removed under specific acidic conditions, making 2-(Tritylthio)ethanamine an invaluable tool for chemists who require precise control over their synthetic routes.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond rudimentary data sheets to provide a comprehensive exploration of the solubility and stability of 2-(Tritylthio)ethanamine. Understanding these core characteristics is not merely an academic exercise; it is fundamental to the successful design, execution, and optimization of experimental protocols, ensuring the integrity of research outcomes and the efficient progression of drug discovery pipelines. Herein, we dissect the causality behind its behavior in various solvents and under diverse environmental conditions, offering field-proven insights to empower your research and development endeavors.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of 2-(Tritylthio)ethanamine is paramount before delving into its solubility and stability. These characteristics govern its behavior in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C21H21NS | |

| Molecular Weight | 319.46 g/mol | |

| Appearance | White to off-white crystalline powder | Inferred from supplier data |

| Melting Point | 89-93 °C | |

| Boiling Point | 463.5±40.0 °C (Predicted) | |

| pKa | 10.33±0.10 (Predicted) |

Table 1: Key Physicochemical Properties of 2-(Tritylthio)ethanamine.

Solubility Profile: A Solvent-by-Solvent Analysis

The solubility of 2-(Tritylthio)ethanamine is a direct reflection of its hybrid chemical structure. The large, nonpolar, and hydrophobic trityl group dominates the molecule's character, rendering it largely insoluble in aqueous solutions. Conversely, it exhibits good solubility in a range of organic solvents. This behavior is a critical consideration for its use in organic synthesis and purification processes.

Empirical Solubility Data

While exhaustive quantitative solubility studies are not widely published, a qualitative and semi-quantitative profile can be constructed from its documented use in various synthetic procedures found in patent literature and chemical supplier technical documents.

| Solvent | Solubility | Application Context & Rationale |

| Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent for this compound, indicating good solubility. Its polarity is well-suited for dissolving the molecule. |

| Chloroform (CHCl3) | Soluble | Similar to DCM, it is an effective solvent for reactions involving 2-(Tritylthio)ethanamine. |

| N,N-Dimethylformamide (DMF) | Soluble | Frequently employed in solid-phase peptide synthesis and other organic reactions where 2-(Tritylthio)ethanamine is used as a building block. |

| Tetrahydrofuran (THF) | Soluble | A common polar aprotic solvent used in a variety of organic transformations with this compound. |

| Acetonitrile (ACN) | Moderately Soluble | Often used in purification by HPLC, suggesting at least moderate solubility. |

| Methanol (MeOH) | Sparingly Soluble | The polarity of methanol can be too high for the nonpolar trityl group, leading to limited solubility. |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, its solubility is limited due to the polarity mismatch with the trityl group. |

| Water | Insoluble | The hydrophobic nature of the trityl group makes it virtually insoluble in aqueous solutions across a range of pH values. |

| Hexanes | Sparingly Soluble | While nonpolar, the presence of the amine and thioether moieties can limit solubility in purely aliphatic hydrocarbon solvents. |

Table 2: Solubility Profile of 2-(Tritylthio)ethanamine in Common Laboratory Solvents.

Experimental Protocol: Determining Solubility

To ascertain the precise solubility of 2-(Tritylthio)ethanamine in a novel solvent system, a standardized experimental approach is recommended. This protocol ensures reproducible and accurate results.

Objective: To determine the saturation solubility of 2-(Tritylthio)ethanamine in a given solvent at a specified temperature.

Materials:

-

2-(Tritylthio)ethanamine

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Tritylthio)ethanamine to a series of vials.

-

Pipette a known volume of the solvent into each vial.

-

Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspensions for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.

-

-

Analysis:

-

Prepare a series of calibration standards of 2-(Tritylthio)ethanamine of known concentrations in the solvent.

-

Analyze the filtered sample and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-(Tritylthio)ethanamine in the filtered sample using the calibration curve. This concentration represents the saturation solubility.

-

Stability Profile: Navigating Chemical Liabilities

The stability of 2-(Tritylthio)ethanamine is dictated by the chemical vulnerabilities of its constituent functional groups: the acid-labile trityl-sulfur bond and the potentially oxidizable thioether linkage.

pH Sensitivity: The Achilles' Heel of the Trityl Group

The most significant chemical instability of 2-(Tritylthio)ethanamine is its susceptibility to acidic conditions. The trityl group is a well-known acid-labile protecting group, and its cleavage from the sulfur atom is a common synthetic strategy.

-

Mechanism of Acidic Cleavage: In the presence of acid, the ether-like sulfur atom is protonated. This is followed by the departure of the highly stable trityl cation, which is resonance-stabilized. The resulting free thiol is then available for subsequent reactions.

-

Practical Implications:

-

Avoidance of Strong Acids: During workup and purification, exposure to strong acids should be minimized unless deprotection is intended.

-

Controlled Deprotection: The cleavage of the trityl group can be precisely controlled using specific reagents such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions of the liberated trityl cation.

-

Oxidative Stability

The thioether linkage in 2-(Tritylthio)ethanamine is susceptible to oxidation, which can convert the sulfide to a sulfoxide and subsequently to a sulfone.

-

Oxidizing Agents: Common laboratory oxidants such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), and even atmospheric oxygen over prolonged periods can lead to the degradation of the compound.

-

Storage and Handling Recommendations:

-

Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

-

Avoidance of Oxidizing Agents: Care should be taken to ensure that solvents and reagents used with 2-(Tritylthio)ethanamine are free from contaminating oxidizing agents.

-

Thermal and Photostability

Based on its melting point and general use in reactions conducted at room temperature or slightly elevated temperatures, 2-(Tritylthio)ethanamine exhibits good thermal stability under typical laboratory conditions. However, as with many complex organic molecules, prolonged exposure to high temperatures or high-energy light (UV) should be avoided to prevent potential degradation.

Recommended Storage Conditions

To ensure the long-term integrity of 2-(Tritylthio)ethanamine, the following storage conditions are recommended based on information from safety data sheets (SDS) and chemical best practices:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.

-

Atmosphere: Store under an inert atmosphere if possible.

-

Light: Protect from light by storing in an amber vial or in a dark location.

-

Container: Keep the container tightly closed to prevent moisture and air ingress.

Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of 2-(Tritylthio)ethanamine under various stress conditions.

A typical experimental workflow for assessing the stability of 2-(Tritylthio)ethanamine.

Conclusion

2-(Tritylthio)ethanamine is a compound of significant utility, whose effective application hinges on a nuanced understanding of its solubility and stability. Its solubility is dominated by the large, nonpolar trityl group, dictating a preference for organic solvents over aqueous media. The compound's stability is primarily influenced by the acid-labile nature of the trityl-sulfur bond, a feature that is both a point of vulnerability and a strategic advantage in chemical synthesis. By comprehending these characteristics and adhering to the protocols and handling guidelines outlined in this guide, researchers can harness the full potential of 2-(Tritylthio)ethanamine, ensuring the reproducibility of their experiments and the successful advancement of their scientific objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 304230, 2-(Tritylthio)ethanamine. Retrieved from [Link]

- Wester, H.-J., et al. (2010). U.S. Patent No. US20100069623A1. Washington, DC: U.S. Patent and Trademark Office.

- Babich, J., et al. (2014). U.S. Patent No. US20140348753A1. Washington, DC: U.S. Patent and Trademark Office.

Core Principles of Trityl Group Protection of Thiols

An In-Depth Technical Guide to the Function of the Trityl Group in Thiol Protection

For researchers, scientists, and drug development professionals, the selective protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the various functionalities, the thiol group of cysteine residues and other sulfur-containing molecules presents a unique challenge due to its high nucleophilicity and susceptibility to oxidation.[1][2] The triphenylmethyl (trityl, Trt) group has emerged as a robust and versatile tool for thiol protection, offering a combination of steric bulk and tunable acid lability that is instrumental in the synthesis of complex peptides, nucleotides, and other macromolecules.[3][4] This guide provides a comprehensive exploration of the trityl group's function, from its core chemical principles to its practical applications and experimental protocols.

The effectiveness of the trityl group stems from its distinct structural and electronic characteristics. Comprising three phenyl rings attached to a central carbon, the trityl group is exceptionally bulky. This steric hindrance is a key attribute, enabling the selective protection of sterically accessible functional groups.[3] While commonly used for primary alcohols, it is also highly effective for protecting the thiol group of cysteine.[3][5]

The protection reaction typically proceeds via an S_N1-type mechanism. Trityl chloride (Trt-Cl), in the presence of a base such as pyridine or diisopropylethylamine (DIPEA), dissociates to form a highly stable trityl cation.[3][6] This carbocation is stabilized by the extensive resonance delocalization across the three phenyl rings. The nucleophilic thiol then attacks the trityl cation to form a stable thioether linkage.[6] The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP).[6]

Strategies for Deprotection of the S-Trityl Group

A major advantage of the trityl group is its facile removal under mild acidic conditions, a property that underpins its utility in orthogonal protection strategies.[4][7] The cleavage of the S-trityl bond is reversible due to the high stability of the liberated trityl cation and the nucleophilic nature of the free thiol.[8] Therefore, the use of "scavengers" is crucial to irreversibly trap the trityl cation and drive the reaction to completion.[9][10]

Acid-Catalyzed Deprotection

The most common method for trityl group removal is treatment with trifluoroacetic acid (TFA).[11] The reaction is typically performed in the presence of scavengers such as triisopropylsilane (TIS) or triethylsilane (TES), which act as hydride donors to reduce the trityl cation to triphenylmethane.[9][12] Water can also serve as a scavenger. A common cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v).[8][10] Other mild acids like formic acid can also be employed for deprotection.[3][6]

Orthogonal Deprotection Strategies

The trityl group's sensitivity to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, a concept known as orthogonal protection.[7][13]

-

Oxidative Cleavage: The S-trityl group can be removed with simultaneous formation of a disulfide bond using mild oxidizing agents like iodine.[14] This is particularly useful in peptide synthesis for the controlled formation of disulfide bridges.

-

Photocatalytic Cleavage: A more recent development is the visible-light-mediated photocatalytic cleavage of trityl-protected thiols under pH-neutral conditions.[15] This method offers an orthogonal approach to traditional acidic deprotection and is compatible with a wide range of functional groups, including other acid-labile protecting groups.[15]

The Trityl Group Family: Fine-Tuning Lability

The electronic properties of the trityl group can be modulated by introducing substituents onto the phenyl rings.[3] This allows for the fine-tuning of the protecting group's lability, enabling highly selective deprotection strategies.

-

Electron-Donating Groups: Methoxy groups, for example, stabilize the trityl cation through resonance, making the protecting group more susceptible to acid cleavage.[6][16] This has led to the development of the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, which are significantly more acid-labile than the standard trityl group.[16][17]

-

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups destabilize the trityl cation, resulting in a more acid-stable protecting group.[18]

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids[16] |

| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[16] |

| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[16] |

Applications in Solid-Phase Peptide Synthesis (SPPS)

The trityl group is extensively used for the side-chain protection of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS).[3] Its stability to the basic conditions (typically piperidine in DMF) required for the removal of the N-terminal Fmoc group provides the necessary orthogonality for the stepwise assembly of the peptide chain.[3][4] The S-trityl group is then typically cleaved during the final acidolytic cleavage of the peptide from the resin.

The use of different trityl derivatives with varying acid labilities, in conjunction with other thiol protecting groups, allows for the regioselective formation of multiple disulfide bonds in complex peptides.[13][19]

Comparative Analysis of Thiol Protecting Groups

| Protecting Group | Cleavage Conditions | Orthogonality | Comments |

| Trityl (Trt) | Mild acid (TFA, AcOH)[16] | Orthogonal to Fmoc (base-labile) and many other groups. | Bulky, good for sterically accessible thiols. Cleavage is reversible, requires scavengers.[8] |

| Acetamidomethyl (Acm) | Mercury(II) or Silver(I) salts, Iodine | Orthogonal to acid- and base-labile groups. | Stable to a wide range of conditions. Cleavage reagents can be toxic. |

| tert-Butyl (tBu) | Strong acid (e.g., HF)[9] | Not readily cleaved by TFA. | Very stable to acid. |

| tert-Butylthio (StBu) | Reduction with thiols (e.g., DTT, mercaptoethanol)[19] | Orthogonal to acid- and base-labile groups. | Useful for regioselective disulfide bond formation. |

Experimental Protocols

Protocol 1: General Procedure for S-Tritylation of a Thiol

Materials:

-

Thiol-containing compound (1.0 equiv)

-

Trityl chloride (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or pyridine

-

Diisopropylethylamine (DIPEA) or pyridine (2.0 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

Procedure:

-

Dissolve the thiol-containing compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (DIPEA or pyridine) to the solution.

-

If used, add a catalytic amount of DMAP.

-

Add trityl chloride portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Deprotection of an S-Trityl Thiol using a TFA Cocktail

Materials:

-

S-Trityl protected compound (1.0 equiv)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v)[8]

-

Cold diethyl ether

Procedure:

-

Dissolve the S-trityl protected compound in the cleavage cocktail.

-

Stir the reaction mixture at room temperature for 1-3 hours. The development of a deep yellow color is indicative of trityl cation formation.[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under a stream of nitrogen to reduce the volume of TFA.

-

Precipitate the deprotected product by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with cold diethyl ether to remove the scavengers and their byproducts.

-

Dry the product under vacuum.

Conclusion

The trityl group is a powerful and versatile protecting group for thiols, offering a unique combination of steric bulk, stability under various conditions, and tunable acid lability. Its central role in modern synthetic chemistry, particularly in the challenging field of peptide synthesis, is a testament to its reliability and adaptability. By understanding the fundamental principles of its application and the nuances of its deprotection, researchers can effectively leverage the trityl group to achieve their synthetic goals in the development of novel therapeutics and advanced materials.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Thieme. Modified Trityl Ester Protecting Groups in Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]

-

Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science. [Link]

-

AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... [Link]

-

ACS Publications. Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. [Link]

-

ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... [Link]

-

Common Organic Chemistry. Trityl Protection. [Link]

-

NIH. Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]

-

ACS Publications. In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols. [Link]

-

ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]

-

ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]

-

University of Groningen. Application of the Trityl Group in Peptide Chemistry. [Link]

-

Reddit. Protecting Thiol Group in Presence of Alcohol. [Link]

-

NIH. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

-

Wikipedia. Protecting group. [Link]

-

ACS Publications. Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol–Ene Coupling. [Link]

-

NIH. Applications of Thiol-Ene Chemistry for Peptide Science. [Link]

-

ACS Publications. Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. [Link]

-

K-State Libraries. Chapter 5 Thiol Protecting Groups. [Link]

-

ResearchGate. Post‐synthetic modification strategies for the Cys residue:... [Link]

-

Annual Reviews. Medicinal Thiols: Current Status and New Perspectives. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mst.elsevierpure.com [mst.elsevierpure.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 14. peptide.com [peptide.com]

- 15. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of 2-(Tritylthio)ethanamine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Versatility of a Key Synthetic Scaffolding

In the intricate landscape of medicinal chemistry and drug development, the strategic manipulation of molecular architecture is paramount. Among the arsenal of tools available to the modern chemist, protecting groups and bifunctional linkers play a pivotal role in the construction of complex therapeutic agents. 2-(Tritylthio)ethanamine, a molecule characterized by a bulky trityl-protected thiol and a reactive primary amine, has emerged as a cornerstone scaffold with diverse and potent applications. This technical guide provides an in-depth exploration of the core principles and practical applications of 2-(Tritylthio)ethanamine, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique chemical attributes. We will delve into its fundamental role in thiol protection, its application as a pharmacophore in anticancer agents, its utility as a tunable linker in advanced drug delivery systems, and its emerging significance in the field of radiopharmaceuticals.

I. The Foundational Chemistry of 2-(Tritylthio)ethanamine: A Tale of Two Moieties

At its core, the utility of 2-(Tritylthio)ethanamine (also known as S-Tritylcysteamine) stems from the orthogonal reactivity of its two key functional groups: the trityl-protected thiol and the primary amine.[1] This bifunctionality allows for sequential and site-specific modifications, a critical requirement in multi-step organic synthesis.[1]

The Trityl Group: A Bulky Guardian of the Reactive Thiol

The triphenylmethyl (trityl) group serves as a robust and sterically demanding protecting group for the highly nucleophilic and easily oxidized thiol functionality.[1] Its large size provides exceptional steric hindrance, preventing unwanted side reactions of the thiol group during synthetic transformations at other parts of the molecule.[1]

A key feature of the trityl group is its lability under mild acidic conditions.[1] The cleavage mechanism proceeds through the formation of a highly resonance-stabilized triphenylmethyl cation (trityl cation).[1] This inherent stability allows for the deprotection of the thiol using relatively mild acids like trifluoroacetic acid (TFA) or formic acid, often in the presence of scavengers to trap the reactive trityl cation.[1][2]

Sources

Introduction: A Promising Scaffold in Anticancer Drug Discovery

An In-depth Technical Guide to the Biological Activity of 2-(Tritylthio)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led researchers to explore a multitude of chemical scaffolds with unique mechanisms of action. Among these, 2-(Tritylthio)ethanamine and its derivatives have emerged as a significant class of compounds, primarily due to their potent inhibitory activity against the Kinesin Spindle Protein (KSP).[1][2] KSP, a member of the kinesin-5 family of motor proteins, plays an indispensable role in the formation of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy.[2]

The parent compound, S-trityl-L-cysteine (STLC), was one of the first identified allosteric inhibitors of KSP.[2] However, its clinical development has been hampered by poor pharmacological properties, including low water solubility and limited bioavailability.[1][2] This has spurred the development of a new generation of inhibitors based on the 2-(Tritylthio)ethanamine scaffold, which exhibit improved potency, better physicochemical characteristics, and enhanced anti-proliferative activity across a range of cancer cell lines.[1] This guide provides a comprehensive overview of the synthesis, biological activity, mechanism of action, and structure-activity relationships of these promising derivatives, along with detailed experimental protocols for their evaluation.

Synthesis of 2-(Tritylthio)ethanamine Derivatives: A Streamlined Approach

The synthesis of 2-(Tritylthio)ethanamine derivatives is typically achieved through the S-alkylation of a cysteine, cysteinol, or cysteamine precursor with a corresponding trityl chloride.[1][3] An efficient two-step procedure has been developed for the synthesis of cysteinol derivatives, which avoids the formation of disulfide byproducts.[1] The general synthetic scheme is outlined below.

General Synthetic Workflow

Caption: General synthetic routes to 2-(Tritylthio)ethanamine derivatives.

Experimental Protocol: Synthesis of a Cysteinol Derivative

This protocol describes the synthesis of a 2-(tritylthio)ethanamine derivative starting from L-cysteine.

-

Reduction of L-Cysteine to Cysteinol:

-

To a solution of L-cysteine in THF at 0°C, add a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the excess borane by the slow addition of DMF.

-

-

S-Alkylation with Trityl Chloride:

-

To the solution containing the in situ generated cysteinol, add the appropriate trityl chloride derivative.

-

Stir the reaction mixture at room temperature until completion.

-

Purify the crude product by column chromatography to obtain the desired 2-(tritylthio)ethanamine derivative.[1]

-

Biological Activity: Potent Inhibition of Kinesin Spindle Protein (KSP)

The primary biological activity of 2-(Tritylthio)ethanamine derivatives is their potent and specific inhibition of KSP.[1] These compounds act as allosteric inhibitors, binding to a site on the KSP motor domain that is distinct from the ATP and microtubule binding sites.[1][2] This binding event prevents the conformational changes necessary for motor protein function, leading to the disengagement of KSP from the microtubule track.[1]

The consequence of KSP inhibition is a failure to establish a bipolar mitotic spindle.[2] Instead, cells treated with these inhibitors form a characteristic "monoaster" spindle, with all chromosomes clustered around a single microtubule organizing center.[1] This mitotic arrest ultimately triggers the apoptotic cell death pathway.

Mechanism of Action: Allosteric Inhibition of KSP

Caption: Mechanism of KSP inhibition by 2-(Tritylthio)ethanamine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the potency and pharmacological properties of 2-(Tritylthio)ethanamine derivatives.[1] Key findings from these studies are summarized below.

| Structural Modification | Effect on Activity | Rationale |

| Removal of Carboxylic Acid | Increased Potency | Eliminates the zwitterionic character, improving cell permeability.[1] |

| para-Substitution on Trityl Group | Increased Potency | Methyl, chloro, and methoxy groups enhance binding to the allosteric pocket.[1] |

| Cysteinol or Cysteamine Backbone | Increased Potency | Provides a more conformationally flexible scaffold compared to cysteine.[1] |

| Enantiomer from D-cysteine | Equivalent Activity | The stereocenter of the parent cysteine is not critical for KSP inhibition.[1] |

Experimental Protocols for Assessing Biological Activity

Biochemical Assay for KSP Inhibition (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against KSP.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified KSP enzyme, microtubules, and a buffer system with ATP.

-

Compound Addition: Add serial dilutions of the 2-(Tritylthio)ethanamine derivative to the wells. Include a positive control (e.g., STLC) and a negative control (vehicle).

-

Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

-

Measurement of ATPase Activity: Quantify the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric assay (e.g., malachite green).

-

Data Analysis: Plot the percentage of KSP inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferative Assay (e.g., against NCI60 Panel)

This protocol describes a method to assess the anti-proliferative effects of the compounds on cancer cell lines.

-

Cell Seeding: Seed cells from a cancer cell line (e.g., HeLa, or a panel like the NCI60) into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 2-(Tritylthio)ethanamine derivative for a specified period (e.g., 48-72 hours).

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay or an MTT assay.

-

Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell growth (GI50) or cell viability (EC50).[1]

Immunofluorescence Microscopy for Monoaster Spindle Phenotype

This protocol allows for the visualization of the characteristic monoaster spindle phenotype induced by KSP inhibitors.

-

Cell Culture and Treatment: Grow cancer cells on coverslips and treat them with the 2-(Tritylthio)ethanamine derivative at a concentration known to induce mitotic arrest.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Incubate the cells with a primary antibody against α-tubulin to label the microtubules.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with a fluorescent dye such as DAPI.

-

-

Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Observe the formation of monoaster spindles in the treated cells.[1]

Future Perspectives and Other Potential Applications

The potent anti-proliferative activity and improved pharmacological properties of 2-(Tritylthio)ethanamine derivatives make them highly promising candidates for further development as anticancer therapeutics.[1][2] Their specific mechanism of action, targeting a non-microtubule cytoskeletal protein, may offer advantages over traditional microtubule-targeting agents, which are often associated with significant side effects.[1]

Beyond their role as KSP inhibitors, some studies suggest that these derivatives may possess other biological activities, such as antioxidant properties.[3] The 2-(Tritylthio)ethanamine scaffold also serves as a valuable tool in chemical biology and drug development for creating new molecules targeting various biological pathways.[3][4] Further research is warranted to fully explore the therapeutic potential of this versatile class of compounds.

References

- Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity.

- 2-(Tritylthio)ethanamine | 1095-85-8.

- 2-(Tritylthio)ethanamine | 1095-85-8.

- Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity.

Sources

- 1. Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-(Tritylthio)ethanamine | 1095-85-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Application of S-Trityl Protecting Groups in Chemical Synthesis

Abstract

The strategic protection of functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among the myriad of protecting groups available to the synthetic chemist, the S-trityl group holds a distinguished position, particularly in the realm of peptide and oligonucleotide synthesis. This guide provides a comprehensive exploration of the S-trityl protecting group, from its historical origins to its contemporary applications. We will delve into the mechanistic underpinnings of its function, provide detailed experimental protocols, and offer insights into the causality behind its widespread adoption in research and drug development.

Introduction: The Imperative of Thiol Protection

The thiol functional group, with its nucleophilic character and propensity for oxidation to disulfides, presents a unique challenge in multistep organic synthesis.[1][2] Unprotected thiols can engage in a variety of undesired side reactions, including disulfide bond scrambling and alkylation, which can significantly compromise the yield and purity of the target molecule.[3] Consequently, the temporary masking of thiols with a suitable protecting group is often a prerequisite for the successful synthesis of complex biomolecules such as peptides and oligonucleotides.[4][5] An ideal thiol protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleavable under mild and specific conditions that do not affect other functionalities within the molecule.[6]

The triphenylmethyl (trityl) group, a bulky and acid-labile moiety, has emerged as a preeminent choice for thiol protection.[7] Its journey from a chemical curiosity to an indispensable tool in the synthetic chemist's arsenal is a testament to its unique combination of steric and electronic properties.

Historical Perspective: From a Stable Radical to a Versatile Protector

The story of the trityl group begins not as a protecting group, but as the first stable free radical ever described in organic chemistry. In 1900, Moses Gomberg's synthesis of the triphenylmethyl radical marked a paradigm shift in the understanding of chemical bonding and reactivity.[8] However, it was the subsequent exploration of the trityl cation's remarkable stability that paved the way for its use as a protecting group.

The application of the trityl group for the protection of alcohols was an early development, leveraging the acid-labile nature of the trityl ether linkage.[9] Its extension to the protection of the more nucleophilic thiol group, forming a thioether, was a logical progression. The S-trityl group was found to be cleavable under acidic conditions, a property stemming from the formation of the highly stabilized triphenylmethyl cation upon protonation of the sulfur atom.[10] This acid lability, coupled with its stability to basic conditions, made the S-trityl group an attractive candidate for orthogonal protection strategies, particularly in the burgeoning field of solid-phase peptide synthesis (SPPS).[11][12]

The Chemistry of S-Trityl Protection and Deprotection

The efficacy of the S-trityl group lies in the predictable and controllable nature of its introduction and removal. These processes are governed by fundamental principles of organic reactivity.

Mechanism of S-Trityl Protection

The introduction of the trityl group onto a thiol is typically achieved by reacting the thiol with trityl chloride (TrCl) in the presence of a base.[13][14] The base, often a tertiary amine such as pyridine or triethylamine, serves to deprotonate the thiol, generating a more nucleophilic thiolate anion. This thiolate then displaces the chloride from trityl chloride in a nucleophilic substitution reaction.

Caption: Acid-Catalyzed S-Trityl Deprotection.

To prevent the reactive trityl cation from engaging in side reactions with other nucleophiles in the reaction mixture, scavengers such as triisopropylsilane (TIS) or water are often added. [15]

Applications in Modern Synthesis

The unique properties of the S-trityl group have cemented its role in several key areas of chemical synthesis, most notably in the assembly of peptides and oligonucleotides.

Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the S-trityl group is a workhorse for the protection of cysteine residues. [3][11][12]The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of the amino acids, is base-labile, while the side-chain protecting groups of other amino acids are typically acid-labile (e.g., t-butyl). The S-trityl group is stable to the basic conditions used for Fmoc removal, yet it is readily cleaved during the final acid-mediated cleavage of the peptide from the resin, which also removes the other acid-labile side-chain protecting groups. This orthogonality is crucial for the efficient synthesis of cysteine-containing peptides. [5] The use of S-trityl protected cysteine allows for the synthesis of peptides with free thiol groups, which can then be used for various purposes, including the formation of specific disulfide bonds, bioconjugation, and surface immobilization. [16]

Oligonucleotide Synthesis

The introduction of thiol groups at specific positions within an oligonucleotide is a powerful strategy for enabling a wide range of downstream applications, including the attachment of fluorescent labels, biotin, or other moieties, as well as for the functionalization of gold nanoparticles. [17][18]The S-trityl group plays a pivotal role in this process. A common approach involves the use of a phosphoramidite reagent bearing a thiol tether protected by a trityl group. [17]This reagent can be incorporated at the 5'-end, 3'-end, or internally within the oligonucleotide sequence during automated solid-phase synthesis.

Following the synthesis and deprotection of the oligonucleotide, the S-trityl group can be selectively removed to unmask the reactive thiol. A common method for this deprotection in the context of oligonucleotides is treatment with silver nitrate, followed by the addition of dithiothreitol (DTT) to remove the silver ions. [17]

Experimental Protocols

The following protocols are provided as illustrative examples of the introduction and removal of the S-trityl protecting group. Researchers should always consult the primary literature for specific reaction conditions tailored to their substrate.

Protocol for S-Tritylation of a Thiol

Objective: To protect a thiol functional group with a trityl group.

Materials:

-

Thiol-containing substrate

-

Trityl chloride (TrCl)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the thiol-containing substrate in DCM.

-

Add pyridine (1.5-2.0 equivalents) to the solution and stir.

-

Add trityl chloride (1.1-1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol for Acid-Mediated S-Trityl Deprotection

Objective: To remove the S-trityl protecting group under acidic conditions.

Materials:

-

S-trityl protected substrate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or another suitable scavenger

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the S-trityl protected substrate in DCM.

-

Add TIS (5-10 equivalents) to the solution.

-

Add TFA to the reaction mixture (typically 5-50% v/v in DCM, depending on the substrate's sensitivity).

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the product under vacuum.

Protocol for S-Trityl Deprotection in Oligonucleotide Synthesis

Objective: To deprotect an S-trityl modified oligonucleotide.

Materials:

-

S-trityl modified oligonucleotide

-

Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Dithiothreitol (DTT) solution (e.g., 1 M)

-

Buffer (e.g., TE buffer, pH 7.5)

Procedure:

-

Dissolve the S-trityl modified oligonucleotide in buffer.

-

Add the silver nitrate solution and incubate at room temperature for 30 minutes. A white precipitate of the silver-trityl complex may form.

-

Add the DTT solution and incubate for an additional 1 hour. The solution may turn yellow.

-

Purify the deprotected oligonucleotide using standard methods such as ethanol precipitation or size-exclusion chromatography to remove the silver salts and excess reagents.

The Trityl Family: Fine-Tuning Reactivity

The versatility of the trityl group has been expanded through the development of derivatives with modified electronic properties, which in turn modulates their acid lability. [7]This allows for a more nuanced control over deprotection and enables more complex orthogonal protection schemes.

| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage |

| Trityl | Trt | 1 |

| 4-Methoxytrityl | Mmt | ~10 |

| 4,4'-Dimethoxytrityl | Dmt | ~100 |

The increased acid lability of the methoxy-substituted trityl groups is due to the electron-donating nature of the methoxy groups, which further stabilize the resulting carbocation upon cleavage. This allows for their removal under milder acidic conditions than those required for the parent trityl group, a feature that is particularly valuable in the synthesis of sensitive molecules. [19]

Conclusion

The S-trityl protecting group, born from the discovery of the first stable organic radical, has evolved into an indispensable tool for the modern synthetic chemist. Its unique combination of steric bulk, stability to a broad range of reagents, and tunable acid lability has made it a cornerstone of peptide and oligonucleotide synthesis. A thorough understanding of its history, the mechanisms governing its application, and the practical aspects of its use is essential for researchers and drug development professionals seeking to harness its full potential in the creation of complex and life-changing molecules.

References

-

Thiol modifiers in oligonucleotide synthesis. (2017). Link

-

Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups. Benchchem. Link

-

Application of the Trityl Group in Peptide Chemistry. Link

-

Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. (2011). Molecules, 16(12), 9949-9960. Link

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. Link

-

A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. (2014). Organic & Biomolecular Chemistry, 12(45), 9144-9148. Link

-

A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. (2014). Organic & Biomolecular Chemistry, 12(45), 9144-9148. Link

-

Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews, 50(20), 11098-11155. Link

-

Reduction of cysteine-S-protecting groups by triisopropylsilane. (2011). Journal of Peptide Science, 17(5), 348-354. Link

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Link

-

Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews, 50(20), 11098-11155. Link

-

Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report. Link

-

Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). Organic Process Research & Development. Link

-

Triphenylmethyl radical. Wikipedia. Link

-

Chemical synthesis of oligonucleotides containing a free sulphydryl group and subsequent attachment of thiol specific probes. (1987). Nucleic Acids Research, 15(7), 2891-2909. Link

-

Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech. (2025). Link

-

Amino Acid Derivatives for Peptide Synthesis. Link

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. Link

-

Oligonucleotide Synthesis. 11. The Use of Substituted Trityl Groups. (1974). Journal of the American Chemical Society, 96(23), 7325-7333. Link

-

Protection of the Thiol group. Semantic Scholar. Link

-

The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. Link

-

(a) Cys thiol protection with the trityl (Trt) protecting group.... ResearchGate. Link

-

The role of thiols and disulfides in protein chemical and physical stability. (2003). Advanced Drug Delivery Reviews, 55(5), 679-701. Link

-

Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid. ResearchGate. Link

-

Chapter 5 Thiol Protecting Groups. Link

-

Trityl Protection. Common Organic Chemistry. Link

-

Cysteine Derivatives. Bachem. (2021). Link

-

Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Link

-

Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. Link

-

An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Benchchem. Link

-